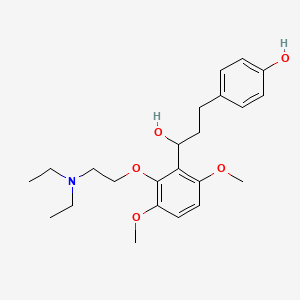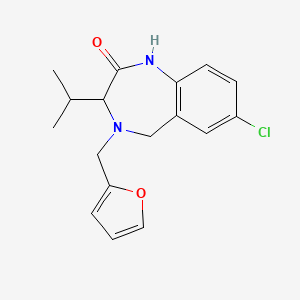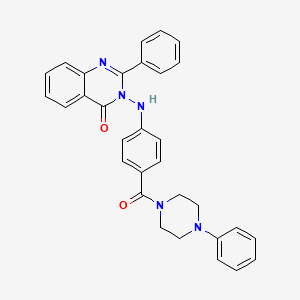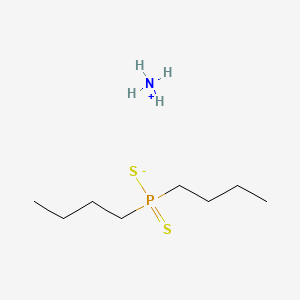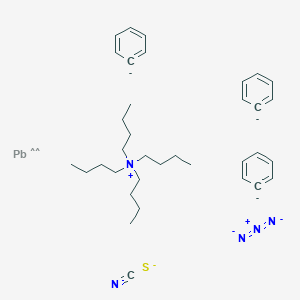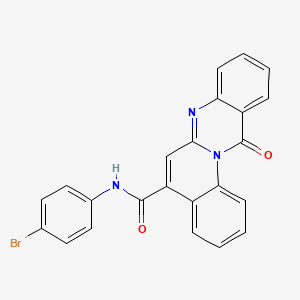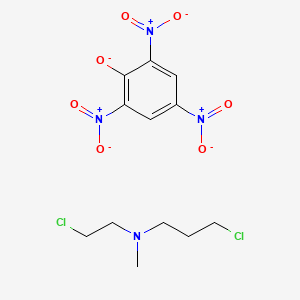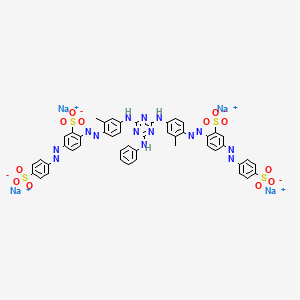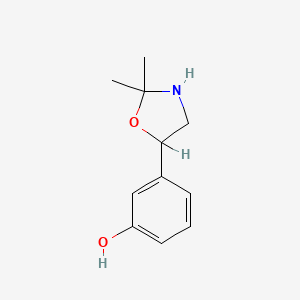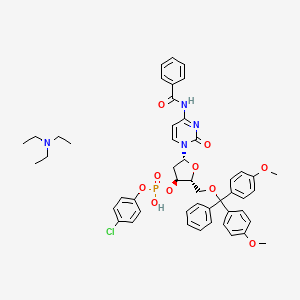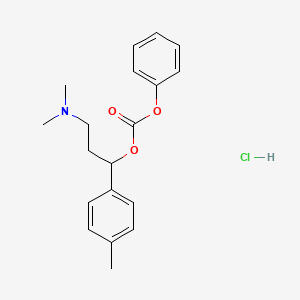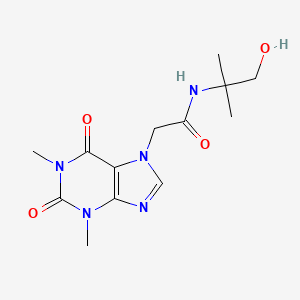
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol typically involves the reaction of 7-theophyllineacetyl chloride with 2-amino-2-methyl-1-propanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
化学反応の分析
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
The mechanism of action of 2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol is similar to that of theophylline. It primarily acts by inhibiting phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels . This results in bronchodilation and anti-inflammatory effects. The compound may also interact with adenosine receptors, contributing to its pharmacological effects .
類似化合物との比較
2-(N-(7-Theophyllineacetyl)-amino)-2-methyl-1-propanol can be compared with other theophylline derivatives, such as:
7-(2-Hydroxypropyl)theophylline: Known for its use in dissolution studies.
1,2,3-Triazole-containing theophylline derivatives: These compounds have shown potential anti-cancer activity.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
特性
CAS番号 |
112767-69-8 |
|---|---|
分子式 |
C13H19N5O4 |
分子量 |
309.32 g/mol |
IUPAC名 |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-13(2,6-19)15-8(20)5-18-7-14-10-9(18)11(21)17(4)12(22)16(10)3/h7,19H,5-6H2,1-4H3,(H,15,20) |
InChIキー |
ZIRMYHBWEAQYHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


